2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

Catalog No.
S12981349
CAS No.
M.F
C10H9BrFNO2
M. Wt
274.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

Product Name

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

IUPAC Name

2-bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile

Molecular Formula

C10H9BrFNO2

Molecular Weight

274.09 g/mol

InChI

InChI=1S/C10H9BrFNO2/c1-14-4-5-15-8-3-2-7(6-13)9(11)10(8)12/h2-3H,4-5H2,1H3

InChI Key

ABTFAOPEXHKINW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(C=C1)C#N)Br)F

2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile is a chemical compound characterized by its unique combination of functional groups, including bromine, fluorine, and a methoxyethoxy substituent on a benzonitrile framework. Its molecular formula is C13H14BrFNO2, and it features a benzene ring with a cyano group (benzonitrile) and additional substituents that enhance its chemical properties and potential applications in various fields.

Due to the presence of both the bromine and fluorine atoms, as well as the cyano and ether functionalities. Key reaction types include:

  • Electrophilic Aromatic Substitution: The bromine or fluorine substituents can be replaced by other electrophiles in the presence of suitable reagents.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines or aldehydes under appropriate conditions.

Common reagents for these reactions may include bases like sodium hydroxide or potassium carbonate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides.

Research into the biological activity of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile indicates potential interactions with various biological targets. Compounds with similar structures have been explored for their effects on:

  • Antimicrobial Activity: Some derivatives exhibit inhibitory effects against bacterial strains.
  • Anticancer Properties: Certain analogs have shown promise in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity.

Further studies are necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile typically involves multiple steps:

  • Bromination: The starting material, 3-fluoro-4-hydroxybenzonitrile, can be brominated using bromine or N-bromosuccinimide in an organic solvent under controlled conditions.
  • Etherification: The resulting compound can then undergo etherification with 2-methoxyethanol in the presence of an acid catalyst to introduce the methoxyethoxy group.
  • Purification: The final product is purified through recrystallization or chromatography to obtain the desired purity.

The unique structure of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile lends itself to various applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel pharmaceuticals with potential therapeutic effects.
  • Material Science: The compound may be utilized in developing advanced materials due to its unique electronic properties.
  • Chemical Probes: It can act as a chemical probe in biological research to study enzyme activity or cellular processes.

Studies on the interactions of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile with biomolecules are crucial for understanding its biological implications. Interaction studies have focused on:

  • Protein Binding: Investigating how the compound binds to specific proteins, which may influence its biological activity.
  • Cellular Uptake: Analyzing how efficiently the compound enters cells and its subsequent effects on cellular functions.
  • Mechanisms of Action: Understanding how the compound modulates enzymatic pathways or cellular signaling cascades.

These studies are essential for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-3-fluoro-4-(methoxy)benzonitrileLacks ethoxy groupSimpler structure; potentially different reactivity
3-Fluoro-4-bromo-benzonitrileLacks methoxyethoxy substituentDifferent substitution pattern
2-Bromo-4-(2-methoxyethyl)benzonitrileLacks fluorine atomDifferent electronic properties
3-Bromo-4-fluorobenzonitrileLacks methoxy and ethoxy groupsDistinct reactivity due to fewer substituents

Uniqueness

The uniqueness of 2-Bromo-3-fluoro-4-(2-methoxyethoxy)benzonitrile lies in its specific combination of halogen atoms (bromine and fluorine), along with the methoxyethoxy functional group. This combination imparts distinct chemical properties that may enhance its reactivity and biological activity compared to similar compounds, making it an interesting candidate for further research in medicinal chemistry and material science.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

272.98007 g/mol

Monoisotopic Mass

272.98007 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types